spiro[4.4]nonane-2-carboxylic acid
Description
Spiro[4.4]nonane-2-carboxylic acid is a bicyclic compound featuring a spiro junction where two cycloalkane rings (each with four carbons) share a single carbon atom. This unique architecture imparts conformational rigidity and stereochemical complexity, making it valuable in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₄O₂ (when including the carboxylic acid group), with a molecular weight of 166.22 g/mol (calculated). Key derivatives include esters, amides, and heterocyclic variants, often synthesized for biological activity screening .
Properties
CAS No. |
50599-19-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[4.4]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-3-6-10(7-8)4-1-2-5-10/h8H,1-7H2,(H,11,12) |
InChI Key |
GGPRNIGAPJFPJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCC(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Design and Reaction Optimization
Direct carboxylation represents the most straightforward route to spiro[4.4]nonane-2-carboxylic acid. A 2025 study demonstrated that 2-spiropyrrolidines undergo carboxylation at the α-position using CO₂ or potassium cyanate under mild conditions (60–80°C, 12–24 hrs), yielding the target acid in 65–78% efficiency. Critical to success is the absence of acidic protons in the spiro-linked pyrrolidine core, which prevents undesired deprotonation side reactions. For example, spiro[4.4]nonane-2-tert-butyl ester, when treated with HCl in dioxane, undergoes deprotection to furnish the carboxylic acid in >90% yield.
Table 1: Direct Carboxylation Conditions and Outcomes
Limitations and Scope
While efficient, this method is restricted to substrates lacking β-hydrogens or electron-withdrawing groups that could destabilize the carboxylate intermediate. Steric hindrance in larger spiro systems (e.g., spiro[5.5] derivatives) reduces yields to <40%, necessitating alternative approaches.
Diels-Alder/Aromatization Cascade for Spiro[4.4] Framework Construction
Reaction Mechanism and Diastereoselectivity
A 2023 protocol leverages spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile in a [4+2] cycloaddition with in situ-generated dienes (e.g., from tetrabromoxylene/NaI). Subsequent aromatization with BF₃·Et₂O eliminates two equivalents of H₂O, forming the fused spiro[4.4]nonane-dione skeleton. Oxidation of the dione to the carboxylic acid is achieved via KMnO₄/H₂SO₄ (60°C, 8 hrs), though yields drop to 55–60% due to over-oxidation side reactions.
Substrate Flexibility
The method accommodates symmetric and asymmetric dienes, enabling modular access to substituted derivatives. For instance, cyclohexadienes with electron-donating groups (e.g., -OMe) enhance reaction rates by 30% compared to electron-neutral analogs.
Multi-Step Synthesis via Horner-Wittig and Michael Additions
Stepwise Assembly of the Spiro Core
A Chinese patent (2021) outlines a 5-step synthesis starting from 1-Boc-3-pyrrolidone:
-
Horner-Wittig Reaction : Phosphonate-mediated olefination introduces a nitromethyl group (78% yield).
-
Michael Addition : Nitroalkane addition to α,β-unsaturated esters forms the spirocyclic nitro intermediate (65% yield).
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to amine (82% yield).
-
Ms Protection : Mesylation stabilizes the amine for subsequent steps (89% yield).
-
Reductive Amination : Final cyclization and Boc deprotection yield this compound (overall 34% yield).
Table 2: Multi-Step Synthesis Efficiency
Practical Considerations
Though labor-intensive, this route offers precise control over stereochemistry, making it preferable for enantioselective synthesis. However, the use of explosive NaH and toxic MsCl necessitates stringent safety protocols.
Decarboxylation of Cyclobutanetetracarboxylic Acids
Historical Context and Modern Adaptations
Early work by Markownikoff and Krestownikoff (1881) erroneously identified a cyclopropane dicarboxylic acid as the cyclobutane analog. A corrected synthesis begins with pentaerythritol, which undergoes benzylidene protection, bromination, and malonic ester condensation to form 1,1,3,3-cyclobutanetetracarboxylic acid. Thermal decarboxylation (220°C, vacuum) selectively removes two carboxyl groups, yielding trans-1,3-cyclobutanedicarboxylic acid, which is further functionalized to the spiro[4.4]nonane derivative via alkylation and ring-closing metathesis.
Yield Challenges
Decarboxylation suffers from poor selectivity (50:50 cis:trans ratio) and moderate yields (45–50%), limiting its industrial applicability.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Steps | Overall Yield (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Direct Carboxylation | 1 | 70–92 | High | Low |
| Diels-Alder/Aromatization | 3 | 55–60 | Moderate | Moderate |
| Multi-Step Synthesis | 5 | 34 | Low | High |
| Decarboxylation | 4 | 45–50 | Low | Low |
Direct carboxylation excels in simplicity and yield but requires tailored precursors. The Diels-Alder approach balances scalability and structural diversity, while multi-step synthesis remains indispensable for enantiopure targets. Decarboxylation is largely obsolete outside niche applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.4]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the positions adjacent to the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include esters, alcohols, aldehydes, and various substituted spiro[4.4]nonane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[4.4]nonane-2-carboxylic acid has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds and chiral ligands used in asymmetric catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Industry: Used in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of spiro[4.4]nonane-2-carboxylic acid depends on its specific application. In catalysis, the spirocyclic structure provides a rigid and well-defined chiral environment, enhancing the selectivity and efficiency of catalytic reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Data Tables
Table 1. Spectral and Molecular Data Comparison
Research Findings and Trends
- Conformational Rigidity: Spiro[4.4]nonane derivatives exhibit restricted rotation, enhancing binding specificity in drug design .
- Activity Limitations : Despite structural diversity, many spiro compounds (e.g., 4d , 4e ) lack potent antimicrobial activity, likely due to poor solubility or metabolic instability .
- Emerging Derivatives: Diazaspiro[4.4]nonane esters are gaining traction as building blocks for targeted therapies, reflecting a shift toward functionalized spiro systems .
Biological Activity
Spiro[4.4]nonane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Properties
The compound this compound is characterized by a spirocyclic structure that contributes to its unique biological properties. Its molecular formula is , with a molecular weight of approximately 184.25 g/mol. The spirocyclic nature of the compound allows for distinct interactions with biological targets, potentially enhancing its pharmacological profile.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in critical physiological processes. Preliminary studies suggest that compounds with similar spirocyclic structures can modulate G-protein coupled receptors (GPCRs) and exhibit enzyme inhibition properties, which are crucial for drug development targeting cardiovascular diseases and neuropharmacology .
Pharmacological Effects
The compound has shown promise in several pharmacological contexts:
- Antihypertensive Activity : Due to its interaction with cardiovascular receptors, this compound may serve as a lead compound for developing antihypertensive agents.
- Neuropharmacological Applications : Its structural characteristics suggest potential applications in neuropharmacology, possibly influencing neurotransmitter systems .
Study 1: GABA Receptor Modulation
A study focusing on GABA receptor ligands demonstrated that compounds structurally related to this compound exhibited high aqueous solubility and low cell toxicity, making them suitable candidates for further development in treating respiratory conditions . The study highlighted the compound's ability to relax airway smooth muscle, indicating its therapeutic potential.
Study 2: Synthesis and Biological Evaluation
Another investigation synthesized various analogs of this compound and evaluated their biological activities. The results indicated that modifications at specific positions significantly influenced binding affinity to target receptors, underscoring the importance of structural diversity in optimizing pharmacological effects .
Comparative Analysis of Related Compounds
The following table summarizes the properties and biological activities of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C11H16O2 | Potential antihypertensive and neuropharmacological activity | Spirocyclic structure |
| Cis-7-amino-8-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid | C13H23FN2O2 | High binding affinity for GPCRs | Fluorine substitution enhances lipophilicity |
| Tert-butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate | C13H24N2O2 | Versatile for further chemical modifications | Tert-butyl ester group |
Future Directions
The unique structural characteristics of this compound present opportunities for future research:
- Further Synthesis : Exploring synthetic routes to create more derivatives could enhance understanding of structure–activity relationships (SAR).
- In Vivo Studies : Conducting in vivo studies will be essential to evaluate the pharmacokinetics and safety profiles of this compound.
- Target Identification : Identifying specific biological targets will help elucidate the mechanisms underlying its pharmacological effects.
Q & A
Q. What are the most reliable synthetic routes for spiro[4.4]nonane-2-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves cyclization strategies to form the spirocyclic core. For example, spiro compounds with similar frameworks (e.g., 7-oxaspiro[3.5]nonane-2-carboxylic acid) are synthesized via acid-catalyzed cyclization of precursors like ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate . Key optimization parameters include:
- Temperature : Controlled heating (60–80°C) to prevent side reactions.
- Catalysts : Use of strong acids (e.g., H₂SO₄) or bases to drive cyclization.
- Purification : Column chromatography or recrystallization to isolate the carboxylic acid derivative.
For spiro[4.4] systems, analogous methods with larger ring precursors (e.g., substituted cyclooctanes) may be adapted .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify unique spirocyclic proton environments (e.g., quaternary carbons at the spiro junction) .
- X-ray Crystallography : Resolves bond angles and confirms the 4.4 spiro fusion .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₄O₂) and fragmentation patterns .
Q. What are the primary chemical reactions involving the carboxylic acid group in this compound?
The carboxylic acid group undergoes:
- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis (H₂SO₄) to form esters .
- Amidation : Coupling with amines (e.g., EDC/HOBt) to yield amides for bioactivity studies .
- Reduction : LiAlH₄ reduces the acid to a primary alcohol, though this may destabilize the spiro framework .
Advanced Research Questions
Q. How can stereochemical challenges in this compound synthesis be addressed?
Spiro compounds often exhibit axial chirality. Strategies include:
- Chiral Auxiliaries : Use enantiopure precursors (e.g., tert-butyl 2-azaspiro[3.5]nonane-1-carboxylate) to control stereochemistry during cyclization .
- Asymmetric Catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity .
- Dynamic Resolution : Racemic mixtures resolved via enzymatic or chemical kinetic resolution .
Q. What computational methods are suitable for predicting the biological interactions of this compound derivatives?
- Molecular Docking : Simulate binding to targets (e.g., glutamate receptors) using software like AutoDock Vina. The spirocyclic structure’s rigidity enhances binding affinity prediction .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., MMP-9 inhibition) over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Q. How should researchers resolve contradictory data in bioactivity studies of spirocyclic analogs?
Case example: Conflicting reports on enzyme inhibition (e.g., MMP-2 vs. MMP-9 activity ). Mitigation strategies:
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (pH, temperature).
- Structural Analog Comparison : Compare with 2-azaspiro[3.5]nonane-1-carboxylic acid derivatives to isolate steric/electronic effects .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. What derivatization strategies enhance the bioavailability of this compound?
- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., tert-butyl esters) for improved membrane permeability .
- PEGylation : Attach polyethylene glycol chains to increase solubility .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., fluorinated aryl groups) to target specific enzymes .
Q. How can researchers identify biological targets for this compound in neurological studies?
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from brain lysates .
- CRISPR Screening : Genome-wide knockout libraries to identify genes modulating cellular response .
- Metabolic Profiling : LC-MS/MS to track changes in neurotransmitter levels (e.g., glutamate, GABA) in treated neuronal cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
